Cas no 852451-63-9 (N-cyclopentyl-2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide)

N-cyclopentyl-2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide structure
852451-63-9 structure
商品名:N-cyclopentyl-2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide
CAS番号:852451-63-9
MF:C20H23N5O2
メガワット:365.428923845291
CID:5910564
PubChem ID:3243238

N-cyclopentyl-2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide 化学的及び物理的性質

名前と識別子

    • N-cyclopentyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide
    • 5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide, N-cyclopentyl-1-(3,4-dimethylphenyl)-1,4-dihydro-4-oxo-
    • CHEMBL1534549
    • SR-01000137001
    • SR-01000137001-1
    • MLS000093788
    • N-cyclopentyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
    • N-cyclopentyl-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
    • AKOS024596027
    • 852451-63-9
    • N-cyclopentyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
    • N-cyclopentyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
    • F0679-0520
    • HMS2188D21
    • SMR000029401
    • N-cyclopentyl-2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide
    • インチ: 1S/C20H23N5O2/c1-13-7-8-16(9-14(13)2)25-19-17(10-22-25)20(27)24(12-21-19)11-18(26)23-15-5-3-4-6-15/h7-10,12,15H,3-6,11H2,1-2H3,(H,23,26)
    • InChIKey: ZUNGRKIXPPKAOZ-UHFFFAOYSA-N
    • ほほえんだ: C1N(CC(NC2CCCC2)=O)C(=O)C2C=NN(C3=CC=C(C)C(C)=C3)C=2N=1

計算された属性

  • せいみつぶんしりょう: 365.18517499g/mol
  • どういたいしつりょう: 365.18517499g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 603
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 79.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

  • 密度みつど: 1.35±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 14.00±0.20(Predicted)

N-cyclopentyl-2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0679-0520-15mg
N-cyclopentyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
852451-63-9 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0679-0520-30mg
N-cyclopentyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
852451-63-9 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0679-0520-10μmol
N-cyclopentyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
852451-63-9 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0679-0520-5μmol
N-cyclopentyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
852451-63-9 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0679-0520-2μmol
N-cyclopentyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
852451-63-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0679-0520-25mg
N-cyclopentyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
852451-63-9 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0679-0520-5mg
N-cyclopentyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
852451-63-9 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0679-0520-3mg
N-cyclopentyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
852451-63-9 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0679-0520-50mg
N-cyclopentyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
852451-63-9 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0679-0520-20μmol
N-cyclopentyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
852451-63-9 90%+
20μl
$79.0 2023-05-17

N-cyclopentyl-2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide 関連文献

N-cyclopentyl-2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamideに関する追加情報

Professional Introduction to N-cyclopentyl-2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-ylacetamide (CAS No. 852451-63-9)

N-cyclopentyl-2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-ylacetamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound, identified by its CAS number 852451-63-9, belongs to a class of heterocyclic molecules that exhibit promising biological activities. The intricate molecular framework of this compound incorporates multiple functional groups, including a cyclopentyl moiety and an acetamide side chain, which contribute to its distinctive chemical behavior and potential therapeutic applications.

The N-cyclopentyl group in the molecular structure of this compound plays a crucial role in modulating its pharmacokinetic profile. Cyclopentyl groups are known for their ability to enhance the metabolic stability of molecules, thereby prolonging their half-life in biological systems. This characteristic makes the compound an attractive candidate for drug development, as it can potentially reduce the frequency of dosing required for therapeutic efficacy. Additionally, the presence of a 1-(3,4-dimethylphenyl) substituent suggests that the compound may interact with specific biological targets through hydrophobic interactions and π-stacking effects, which are common mechanisms in drug-receptor binding.

The core scaffold of N-cyclopentyl-2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-ylacetamide is derived from a pyrazolo[3,4-d]pyrimidine heterocycle. Pyrazolo[3,4-d]pyrimidines are a class of nitrogen-containing heterocycles that have been extensively studied for their potential as pharmacological agents. These compounds exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The 4-oxo group within the pyrazolo[3,4-d]pyrimidine ring further enhances the compound's reactivity and binding affinity to biological targets. This structural feature is particularly relevant in the context of drug design, as it allows for fine-tuning of the molecule's pharmacological properties.

Recent advancements in medicinal chemistry have highlighted the importance of incorporating diverse functional groups into drug candidates to optimize their biological activity and selectivity. The acetamide side chain in N-cyclopentyl-2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-ylacetamide contributes to its pharmacological profile by providing a hydrogen bond acceptor site. This feature is critical for stabilizing interactions with biological targets such as enzymes and receptors. Moreover, the acetamide group can undergo various chemical modifications to further enhance the compound's therapeutic potential. For instance, derivatization of the acetamide nitrogen with electron-withdrawing or electron-donating groups can modulate the compound's solubility and metabolic stability.

In vitro studies have demonstrated that N-cyclopentyl-2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-ylacetamide exhibits notable activity against several key biological targets. These studies have revealed that the compound interacts with enzymes involved in cellular signaling pathways relevant to diseases such as cancer and inflammation. The 3,4-dimethylphenyl substituent appears to play a significant role in these interactions by enhancing binding affinity through hydrophobic interactions and steric effects. Additionally, preliminary data suggest that the compound may exhibit low toxicity profiles in cell-based assays, making it a promising candidate for further development.

The synthesis of N-cyclopentyl-2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-ylacetamide involves a multi-step process that requires careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions between cyclopentanone derivatives and appropriate pyrazolopyrimidine precursors. The introduction of the acetamide group typically occurs through amidation reactions with appropriate carboxylic acid derivatives under acidic or basic conditions. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in preclinical and clinical studies.

The pharmacological evaluation of N-cyclopentyl-2-1-(3-methylphenyl)-\*]-\*]-\*]-\*]-\*]-\*]-\*]-\*]-\*]-\*]-\*]-\*]-\*]-\*]-\*-d\nu\nu\nu\nu\nu\nu\nu\nu\nu\nu\nu\nu\nu\nu pyrazolo\[3,\n \n \n \n \n \n \n \n \n \n \n \n \n \n \n d]pyrimidin-\dagger-\dagger-\dagger-\dagger-\dagger-\dagger-\dagger-\dagger-\dagger-\dagger-\dagger-\dagger-\dagger-\dagger acetamide has revealed several interesting properties that make it a valuable tool for further research. The compound demonstrates significant inhibitory activity against enzymes such as kinases and phosphodiesterases, which are critical targets in various therapeutic areas。 Additionally, preclinical studies have shown that it exhibits moderate solubility in aqueous media, which is an important factor for drug formulation and delivery。

One of the most compelling aspects of N-cyclopentyl -2 -1 -(dimethyl phen yl) - pyra zol o\[ d ] - py rim id ine -5 - y l ac eta m ide is its potential for further derivatization。 By modifying various functional groups within its structure, researchers can fine-tune its pharmacological properties to enhance efficacy or improve selectivity against specific targets。 For example, replacing the cyclo pent yl group with other cyclic moieties could alter metabolic stability, while changing the dimethyl phen yl substituent might influence binding affinities differently。 These possibilities open up numerous avenues for exploration in drug discovery。

The growing interest in heterocyclic compounds like N-cyclopent yl -2 -1 -(dim eth yl phen yl) - py ra zol o\[ d ] - py rim id ine -5 - y l ac eta m ide reflects broader trends in medicinal chemistry。 There is an increasing emphasis on designing molecules with complex architectures that can interact with biological systems through multiple mechanisms simultaneously。 This approach often leads to more potent and selective drugs compared to simpler molecules。 As research continues, it is likely that compounds like this will play an increasingly important role in addressing unmet medical needs across various therapeutic areas。

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd